2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Fluoroalkylated 2-ylamino-imidazoles, similar to the chemical , have been synthesized by the Boulton–Katritzky Rearrangement (BKR) and one-pot reactions using Montmorillonite K10. These compounds have potential applications in medicinal chemistry due to their unique structural and chemical properties (Piccionello et al., 2008).
Medical Imaging Applications
- Derivatives of similar chemicals have been used in the development of fluorine-18-labeled compounds for medical imaging, particularly in studying serotonin receptors, showcasing their potential in neuroimaging and diagnostic applications (Lang et al., 1999).
Anti-Inflammatory and Analgesic Activities
- Analogous compounds have shown significant anti-inflammatory and analgesic properties in animal studies, suggesting their potential application in developing new therapeutic agents for conditions like arthritis (Sharpe et al., 1985).
Anticancer Properties
- Fluorinated imidazole derivatives, akin to the compound , have been synthesized and shown potent cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Hutchinson et al., 2001).
Sensor Applications
- Benzimidazole/benzothiazole-based azomethines, structurally similar to the compound, have been used as fluorescent sensors for metal ions like Al3+ and Zn2+, demonstrating their application in chemical sensing technologies (Suman et al., 2019).
Antimicrobial Applications
- Fluorobenzamides containing thiazole and thiazolidine, which are structurally related to the compound , have been synthesized and shown promising antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).
Antipsychotic Potential
- Similar 2-phenyl-4-(aminomethyl)imidazoles have been investigated as potential antipsychotic agents, indicating the possible application of such compounds in the treatment of psychiatric disorders (Thurkauf et al., 1995).
Binding Studies
- Fluorinated benzothiazoles have been evaluated for their binding properties, which is crucial in understanding their interaction with biological targets, thereby aiding in the design of more effective therapeutic agents (Jismy et al., 2019).
Other Applications
- Novel fluorinated imidazoles have been synthesized and shown to have various applications, including their use as ligands in receptor studies, indicating their versatility in biochemical research (Fookes et al., 2008).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole-containing compounds are known to be key components in a variety of applications, including pharmaceuticals and agrochemicals
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities
Action Environment
The reaction conditions for the synthesis of imidazole derivatives are reported to be mild enough for the inclusion of a variety of functional groups This suggests that the compound’s action could potentially be influenced by environmental factors
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHNQAKXSEJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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